Irsenontrine Maleate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

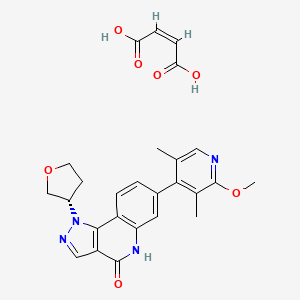

Structure

3D Structure of Parent

Properties

CAS No. |

1630083-70-3 |

|---|---|

Molecular Formula |

C26H26N4O7 |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;7-(2-methoxy-3,5-dimethyl-4-pyridinyl)-1-[(3S)-oxolan-3-yl]-5H-pyrazolo[4,5-c]quinolin-4-one |

InChI |

InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |

InChI Key |

AFKSGMDXSLTKSU-DASCVMRKSA-N |

Isomeric SMILES |

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4[C@H]5CCOC5)C(=O)N3)C)OC.C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=CN=C(C(=C1C2=CC3=C(C=C2)C4=C(C=NN4C5CCOC5)C(=O)N3)C)OC.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Irsenontrine Maleate and the cGMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irsenontrine maleate (formerly E2027) is a potent and highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels, modulating downstream signaling pathways crucial for synaptic plasticity and cognitive function. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with the cGMP signaling pathway. It includes a summary of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to this compound and the cGMP Signaling Pathway

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes within the central nervous system, including the modulation of long-term potentiation, synaptic plasticity, and memory formation. The intracellular concentration of cGMP is tightly regulated by the balance between its synthesis by guanylate cyclases and its degradation by phosphodiesterases (PDEs).

Phosphodiesterase 9 (PDE9) is a cGMP-specific PDE that plays a significant role in hydrolyzing cGMP.[1] Inhibition of PDE9, therefore, presents a promising therapeutic strategy for conditions associated with cognitive impairment, such as Alzheimer's disease and dementia with Lewy bodies, by augmenting cGMP signaling.[2]

This compound is a novel, orally bioavailable small molecule that acts as a highly selective inhibitor of PDE9.[2] Its mechanism of action is centered on the potentiation of the cGMP signaling pathway, leading to downstream effects that enhance neuronal function and plasticity.[2]

Quantitative Data: Potency, Selectivity, and Clinical Efficacy

The following tables summarize the key quantitative data for this compound, highlighting its selectivity for PDE9 and its impact on cGMP levels in preclinical and clinical studies.

Table 1: In Vitro Selectivity of this compound

| Parameter | Value | Reference |

| PDE9 Selectivity | >1800-fold over other PDEs | [2] |

Table 2: Clinical Pharmacodynamic Effects of this compound (E2027) in Healthy Adults

| Dose | Mean Maximum Increase in CSF cGMP | Time to Maximum Increase | Maintained Increase from Baseline (≥50 mg QD) | Reference |

| 50 mg (single dose) | 293% | 5.37 - 12.9 hours | ≥200% | [1][3] |

| 100 mg (single dose) | Not Specified | Not Specified | Not Specified | |

| 200 mg (single dose) | Not Specified | Not Specified | Not Specified | |

| 400 mg (single dose) | 461% | 5.37 - 12.9 hours | Not Applicable | [1][3] |

Core Signaling Pathway

This compound's primary mechanism of action is the inhibition of PDE9, which leads to an accumulation of intracellular cGMP. This elevated cGMP then activates downstream effectors, most notably cGMP-dependent protein kinase (PKG). Activated PKG, in turn, phosphorylates various substrate proteins, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 at serine 845. This phosphorylation event is a critical step in enhancing synaptic plasticity and is believed to underlie the pro-cognitive effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the cGMP signaling pathway.

Quantification of cGMP Levels using Competitive ELISA

This protocol outlines the steps for measuring cGMP concentrations in biological samples, such as cell lysates or tissue homogenates, following treatment with this compound.

Materials:

-

Competitive cGMP ELISA Kit (e.g., from Cayman Chemical or Cell Biolabs)

-

Samples (cell lysates, tissue homogenates)

-

0.1 M HCl

-

Lysis Buffer

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cell Lysates: Aspirate cell culture medium and add 1 mL of 0.1 M HCl per 35 cm² of surface area. Incubate at room temperature for 20 minutes. Scrape cells and homogenize the suspension by pipetting. Centrifuge at 1,000 x g for 10 minutes and collect the supernatant.[2]

-

Tissue Homogenates: Rapidly freeze tissue in liquid nitrogen. Weigh the frozen tissue and add 5-10 µL of Lysis Buffer per mg of tissue. Homogenize on ice. Centrifuge at top speed for 5 minutes and collect the supernatant.

-

-

Assay Procedure (based on a typical commercial kit):

-

Prepare cGMP standards and samples according to the kit instructions. This typically involves serial dilutions.

-

Add 50 µL of each standard and sample to the wells of the antibody-coated microtiter plate.

-

Add 25 µL of diluted Peroxidase-cGMP Tracer Conjugate to each well.

-

Add 50 µL of diluted Rabbit Anti-cGMP Polyclonal Antibody to each well.

-

Incubate the plate at room temperature for 2 hours with shaking.

-

Wash the wells three times with the provided wash buffer.

-

Add 100 µL of Substrate Solution to each well and incubate for 5-20 minutes.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Western Blot Analysis of GluA1 Phosphorylation

This protocol describes the detection and semi-quantification of phosphorylated GluA1 (at Ser845) in neuronal cell lysates after treatment with this compound.

Materials:

-

Primary antibodies: anti-phospho-GluA1 (Ser845) and anti-total-GluA1

-

HRP-conjugated secondary antibody

-

Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation:

-

Treat cultured neurons with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing phosphatase and protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-GluA1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (for total GluA1):

-

If necessary, strip the membrane of the phospho-specific antibody using a stripping buffer.

-

Re-block the membrane and probe with the anti-total-GluA1 antibody to normalize the phospho-signal to the total amount of GluA1 protein.

-

Conclusion

This compound represents a targeted therapeutic approach for enhancing cognitive function through the selective inhibition of PDE9 and the subsequent elevation of cGMP signaling. The data presented in this technical guide underscore its high potency and selectivity, and clinical studies have demonstrated its ability to engage its target and modulate cGMP levels in the central nervous system. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this compound and other PDE9 inhibitors on neuronal signaling and function. Continued research in this area holds significant promise for the development of novel treatments for a range of neurodegenerative and cognitive disorders.

References

Irsenontrine Maleate: A Selective PDE9 Inhibitor for Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Irsenontrine Maleate (also known as E2027) is an orally active and highly selective phosphodiesterase 9 (PDE9) inhibitor that has been under development by Eisai for the treatment of neurological disorders, with a primary focus on dementia with Lewy bodies (DLB). By inhibiting PDE9, the enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), Irsenontrine elevates intracellular cGMP levels. This increase in cGMP is believed to enhance synaptic plasticity and improve cognitive function through the activation of protein kinase G (PKG) and subsequent phosphorylation of key synaptic proteins, such as the AMPA receptor subunit GluA1. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, pharmacokinetic profile, and findings from preclinical and clinical studies. Detailed experimental protocols and visual diagrams of key pathways and workflows are also presented to support further research and development in this area.

Introduction

Phosphodiesterase 9 (PDE9) is a cGMP-specific phosphodiesterase that is highly expressed in the brain, particularly in regions crucial for learning and memory, such as the hippocampus and cortex. Its high affinity for cGMP suggests a critical role in regulating cGMP-mediated signaling pathways in neurons. The inhibition of PDE9 presents a promising therapeutic strategy for neurological conditions characterized by cognitive impairment, such as Alzheimer's disease and dementia with Lewy bodies, where the NO/cGMP/PKG signaling pathway has been found to be downregulated.

This compound has emerged as a potent and selective PDE9 inhibitor.[1] Preclinical studies have demonstrated its ability to elevate cGMP levels in the brain and improve cognitive performance in animal models.[1] Clinical trials have further investigated its safety, tolerability, and efficacy in patients with DLB.[2]

Mechanism of Action

This compound exerts its therapeutic effects by selectively inhibiting the PDE9 enzyme. This inhibition leads to an accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinase (PKG). Activated PKG then phosphorylates downstream targets, including the AMPA receptor subunit GluA1 at the Serine 845 residue.[3][4][5] This phosphorylation event is crucial for enhancing synaptic plasticity and is associated with the potentiation of AMPA receptor function, which is a key mechanism underlying learning and memory.[6][7]

Signaling Pathway

Data Presentation

Table 1: In Vitro Selectivity of Irsenontrine

Irsenontrine has demonstrated high selectivity for the PDE9 enzyme. In one study, it showed more than 1800-fold selectivity for PDE9 over other PDE families.[6] A comprehensive table of IC50 values against all PDE isoforms would be beneficial for a complete selectivity profile.

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE9 |

| PDE9A | Data Not Available | - |

| PDE1C | >10,000 | >1800-fold |

| PDE2A | >10,000 | >1800-fold |

| PDE3A | >10,000 | >1800-fold |

| PDE4D | >10,000 | >1800-fold |

| PDE5A | >10,000 | >1800-fold |

| PDE6 | >10,000 | >1800-fold |

| PDE7B | >10,000 | >1800-fold |

| PDE8A | >10,000 | >1800-fold |

| PDE10A | >10,000 | >1800-fold |

| PDE11A | >10,000 | >1800-fold |

Note: Specific IC50 values for Irsenontrine against a full panel of PDE isoforms are not publicly available. The table reflects the reported >1800-fold selectivity.

Table 2: Preclinical Pharmacokinetics of Irsenontrine in Rats

Oral administration of Irsenontrine to rats has been shown to elevate cGMP levels in both the hippocampus and cerebrospinal fluid (CSF).[1] Detailed pharmacokinetic parameters from these preclinical studies are summarized below.

| Parameter | Value |

| Dose | 10 mg/kg (oral) |

| Cmax | Data Not Available |

| Tmax | Data Not Available |

| Half-life (t½) | Data Not Available |

| Bioavailability | Data Not Available |

| Brain Penetration | Demonstrated by increased cGMP in hippocampus and CSF |

Note: Specific quantitative preclinical pharmacokinetic parameters are not publicly available.

Table 3: Human Pharmacokinetics of Irsenontrine

Phase 1 studies in healthy subjects have characterized the pharmacokinetic profile of Irsenontrine.

| Parameter | Value |

| Doses Studied | 5 to 1200 mg (single and multiple ascending doses) |

| Elimination Half-life (t½) | ~30 hours |

| Accumulation | ~3-fold with once-daily dosing |

| Target Engagement | Doses of ≥50 mg QD maintained a ≥200% increase in CSF cGMP from baseline |

Table 4: Preclinical Efficacy in Novel Object Recognition (NOR) Test

Irsenontrine has been shown to improve learning and memory in rat models of cognitive impairment.[8]

| Model | Treatment | Discrimination Index | p-value |

| Natural Forgetting | Vehicle | Data Not Available | - |

| Natural Forgetting | Irsenontrine + Donepezil (sub-efficacious doses) | Significantly improved vs. Donepezil alone | <0.05 |

| Scopolamine-induced | Vehicle | Data Not Available | - |

| Scopolamine-induced | Irsenontrine + Donepezil (sub-efficacious doses) | Significantly improved vs. Donepezil alone | <0.05 |

Note: Specific discrimination index values from these studies are not publicly available.

Table 5: Clinical Trial Results in Dementia with Lewy Bodies

A Phase 2/3 clinical trial (NCT03467152) evaluated the efficacy and safety of Irsenontrine in participants with DLB.[2]

| Parameter | Result |

| Primary Endpoint 1 | Change from baseline in Montreal Cognitive Assessment (MoCA) score |

| Primary Endpoint 2 | Clinician's Interview Based Impression of Change Plus (CIBIC-Plus) Caregiver Input |

| Biomarker | CSF cGMP levels |

| Exploratory Analysis | In a subgroup with "pure" DLB (without Alzheimer's co-pathology) |

Experimental Protocols

PDE9 Enzyme Inhibition Assay (Radioactive Method)

This protocol is a general method for determining PDE activity using a radioactive substrate.

Materials:

-

Recombinant human PDE9 enzyme

-

[³H]cGMP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound or other test compounds

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, [³H]cGMP, and the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the PDE9 enzyme to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by heat inactivation (e.g., boiling for 1 minute).

-

Add snake venom nucleotidase to convert the [³H]5'-GMP product to [³H]guanosine.

-

Separate the unreacted [³H]cGMP from the [³H]guanosine product using an anion-exchange resin column. The charged [³H]cGMP binds to the resin, while the uncharged [³H]guanosine passes through.

-

Collect the eluate containing [³H]guanosine and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Measurement of cGMP in Cerebrospinal Fluid (LC-MS/MS Method)

This protocol outlines a general procedure for the quantification of cGMP in CSF.

Materials:

-

CSF samples

-

Stable isotope-labeled cGMP internal standard (e.g., ¹⁵N₅-cGMP)

-

Acetonitrile or other protein precipitation agent

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Thaw CSF samples on ice.

-

Add a known amount of the internal standard to each CSF sample.

-

Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and vortexing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

Inject the sample onto the LC-MS/MS system.

-

Separate cGMP and the internal standard using a suitable chromatographic gradient.

-

Detect and quantify the analytes using multiple reaction monitoring (MRM) in positive ion mode.

-

Construct a calibration curve using standards of known cGMP concentrations and determine the cGMP concentration in the CSF samples.

Novel Object Recognition (NOR) Test in Rats

The NOR test is used to assess recognition memory in rodents.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material.

-

Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but differ in shape and texture.

Procedure:

-

Habituation: For 2-3 days prior to testing, handle the rats daily and allow them to explore the empty open-field arena for 5-10 minutes each day to reduce anxiety and novelty-seeking behavior towards the environment.

-

Familiarization Phase (Trial 1): Place two identical "familiar" objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object (sniffing or touching with the nose) is recorded.

-

Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

-

Test Phase (Trial 2): Replace one of the familiar objects with a "novel" object. Place the rat back in the center of the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).

-

Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A positive DI indicates that the rat remembers the familiar object and spends more time exploring the novel one.

Visualizations

Workflow for Screening Selective PDE9 Inhibitors

This compound Drug Development Timeline

Conclusion

This compound is a well-characterized, selective PDE9 inhibitor that has shown promise in preclinical models of cognitive impairment. Its mechanism of action, centered on the elevation of cGMP and enhancement of synaptic plasticity, provides a strong rationale for its development in neurological disorders. While a Phase 2/3 clinical trial in dementia with Lewy bodies did not meet its primary endpoints, the robust and sustained increase in CSF cGMP levels confirms target engagement in humans.[2] The exploratory analysis suggesting potential benefits in a "pure" DLB population warrants further investigation.[2] The information presented in this technical guide, including the detailed protocols and visualizations, serves as a valuable resource for researchers and drug development professionals working on PDE9 inhibitors and novel therapeutics for neurodegenerative diseases. Further studies are needed to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]

- 3. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-AMPA Receptor 1 (GluA1) (Ser845) (D10G5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 5. Basal levels of AMPA receptor GluA1 subunit phosphorylation at threonine 840 and serine 845 in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Stage Research on Irsenontrine Maleate for Dementia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Irsenontrine maleate (formerly E2027) is an investigational small molecule that has been evaluated for the treatment of dementia, particularly dementia with Lewy bodies (DLB). It is a highly selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme that degrades cyclic guanosine monophosphate (cGMP). The therapeutic rationale is based on the hypothesis that by inhibiting PDE9, irsenontrine increases cGMP levels in the brain, thereby enhancing synaptic plasticity and improving cognitive function. This technical guide provides a comprehensive overview of the early-stage research on this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the proposed mechanism of action.

Core Mechanism of Action

Irsenontrine is a potent and selective inhibitor of PDE9. This selectivity is crucial as it minimizes off-target effects. Preclinical studies have demonstrated that irsenontrine is over 1800-fold more selective for PDE9 than for other phosphodiesterase enzymes.[1] By inhibiting PDE9, irsenontrine prevents the breakdown of cGMP, leading to its accumulation in neurons. Elevated cGMP levels are believed to activate protein kinase G (PKG), which in turn phosphorylates downstream targets, including the AMPA receptor subunit GluA1. This phosphorylation event is associated with enhanced synaptic plasticity, a fundamental process for learning and memory.

Signaling Pathway

Preclinical Research Findings

Preclinical studies in rodent models have provided the foundational evidence for the pro-cognitive effects of irsenontrine.

In Vitro Studies

-

Enzyme Inhibition: Irsenontrine demonstrated high selectivity for PDE9, with over 1800-fold greater potency against PDE9 compared to other PDE families.[1]

-

Neuronal cGMP Levels: In rat cortical primary neurons, this compound significantly increased intracellular cGMP levels.[1]

-

GluA1 Phosphorylation: The elevation of cGMP in neurons was shown to induce the phosphorylation of the AMPA receptor subunit GluA1.[1]

In Vivo Studies (Rat Models)

-

Brain cGMP Levels: Oral administration of irsenontrine resulted in a significant upregulation of cGMP levels in the hippocampus and cerebrospinal fluid (CSF) of naïve rats.[1]

-

Cognitive Enhancement: In a novel object recognition test, a measure of learning and memory, rats treated with irsenontrine showed significant improvement.[1]

-

Reversal of Induced Cognitive Impairment: In a rat model where cognitive impairment was induced by downregulating the cGMP pathway with L-NAME, oral administration of irsenontrine attenuated the cognitive deficits.[1]

Clinical Research Program

The clinical development of irsenontrine focused on its potential as a treatment for dementia with Lewy bodies (DLB).

Phase 1 Studies

Phase 1 studies in healthy subjects were conducted to assess the safety, tolerability, and pharmacokinetics of irsenontrine. These studies also aimed to confirm target engagement by measuring cGMP levels in the CSF. Single and multiple ascending doses were evaluated. The results of these studies supported the selection of a 50 mg once-daily dose for the subsequent Phase 2 trial, as this dose was found to achieve maximal and sustained target engagement.[2]

Phase 2/3 Clinical Trial (NCT03467152)

A pivotal Phase 2/3, placebo-controlled, double-blind, parallel-group, randomized study was conducted to evaluate the efficacy and safety of irsenontrine in subjects with DLB.

Study Design:

-

Participants: 196 individuals with a diagnosis of dementia with Lewy bodies.[3]

-

Intervention: Participants were randomized to receive either irsenontrine or a placebo for 12 weeks.[3]

-

Primary Outcome Measures:

Overall Results: The study did not meet its primary objective. After 12 weeks of treatment, irsenontrine was not superior to placebo on either the eMoCA or the eCIBIC-plus in the overall study population.[4] For the eMoCA total score, the least square (LS) mean difference between the irsenontrine and placebo groups was not statistically significant (0.181, p=0.69).[4]

Exploratory Subgroup Analysis: An exploratory analysis was conducted to compare the response in participants with "pure" DLB (without evidence of Alzheimer's disease co-pathology) to those with mixed DLB-AD pathology.[3] While the results did not reach statistical significance, a trend towards greater improvement in both the eMoCA and the eCIBIC-plus was observed in the "pure" DLB subgroup treated with irsenontrine.[3]

Pharmacodynamic Sub-study: A subsequent study presented at the 2022 Clinical Trials on Alzheimer's Disease (CTAD) conference investigated the pharmacodynamic effects of irsenontrine in patients with DLB and Parkinson's disease dementia (PDD), with and without amyloid co-pathology. This study found that irsenontrine produced a robust increase in CSF cGMP levels (averaging a 239% increase from baseline) that was consistent across all diagnostic and amyloid-status groups. This suggests that the presence of amyloid co-pathology does not significantly impact the target engagement of irsenontrine.

Quantitative Data Summary

Table 1: Preclinical Efficacy Data (Rat Models)

| Parameter | Model | Treatment | Outcome | Source |

|---|---|---|---|---|

| cGMP Levels | Naïve Rats | Oral Irsenontrine | Significantly upregulated in hippocampus and CSF | [1] |

| Learning & Memory | Novel Object Recognition | Oral Irsenontrine | Significantly improved performance | [1] |

| Cognitive Impairment | L-NAME Treated Rats | Oral Irsenontrine | Attenuated cognitive deficits |[1] |

Table 2: Phase 2/3 Clinical Trial (NCT03467152) - Overall Population

| Outcome Measure | Baseline (Mean) | Treatment Group | Change from Baseline (Week 12) | LS Mean Difference vs. Placebo (95% CI) | P-value | Source |

|---|---|---|---|---|---|---|

| eMoCA | ~14/30 | Irsenontrine | Data not fully reported | 0.181 (-0.716, 1.078) | 0.69 | [3][4] |

| eCIBIC-plus | Not Reported | Irsenontrine | Data not fully reported | Not statistically significant | >0.05 |[4] |

Table 3: Pharmacodynamic Sub-study - CSF cGMP Levels (Week 9)

| Patient Group | N | LS Mean % Change from Baseline | Source |

|---|---|---|---|

| DLB (Amyloid Negative) | 7 | 230% | |

| DLB (Amyloid Positive) | 10 | 250% | |

| PDD (Amyloid Negative) | 8 | 187% | |

| PDD (Amyloid Positive) | 3 | 363% |

| Overall | 28 | 239% | |

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below. These are representative protocols and may have been adapted by the specific research groups.

Novel Object Recognition (NOR) Test in Rats

Objective: To assess learning and memory (recognition memory).

Protocol:

-

Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This is done to reduce novelty-induced stress.

-

Familiarization/Training Phase (T1): Two identical objects are placed in the arena. Each rat is allowed to explore the objects for a defined period (e.g., 5 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the rat's nose being within a certain proximity to the object (e.g., 2 cm) and oriented towards it.

-

Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).

-

Test Phase (T2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring the familiar and the novel object is recorded.

-

Data Analysis: A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Measurement of cGMP in Brain Tissue/CSF

Objective: To quantify the levels of cGMP.

Protocol:

-

Sample Collection: Brain tissue is rapidly dissected and frozen in liquid nitrogen to prevent enzymatic degradation of cGMP. CSF is collected and immediately frozen.

-

Homogenization: Frozen tissue is homogenized in a solution containing a phosphodiesterase inhibitor (e.g., IBMX) and an acid (e.g., perchloric acid or trichloroacetic acid) to precipitate proteins and further inhibit enzymatic activity.

-

Centrifugation: The homogenate is centrifuged to pellet the precipitated proteins.

-

Extraction: The supernatant containing cGMP is collected.

-

Quantification: cGMP levels are measured using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit according to the manufacturer's instructions.

-

Normalization: cGMP levels are normalized to the total protein concentration of the initial homogenate.

Western Blot for Phospho-GluA1

Objective: To detect and quantify the phosphorylation of the GluA1 subunit of the AMPA receptor.

Protocol:

-

Protein Extraction: Neuronal cells or brain tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated GluA1 (at a specific site, e.g., Ser845). A separate membrane may be incubated with an antibody for total GluA1 as a loading control.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: The HRP enzyme catalyzes a chemiluminescent reaction, and the resulting light is captured on X-ray film or with a digital imager.

-

Quantification: The intensity of the bands corresponding to phospho-GluA1 is quantified and normalized to the intensity of the total GluA1 bands.

Conclusion

Early-stage research on this compound provided a strong rationale for its development as a potential treatment for dementia. The preclinical data demonstrated a clear mechanism of action involving the PDE9-cGMP-GluA1 pathway, leading to pro-cognitive effects in animal models. However, the Phase 2/3 clinical trial in a broad population of patients with DLB did not demonstrate a statistically significant clinical benefit. The exploratory analysis suggesting a potential benefit in a "pure DLB" subgroup warrants further investigation, but the overall results were disappointing. The pharmacodynamic data confirming robust target engagement in patients, irrespective of amyloid co-pathology, suggests that the lack of efficacy was not due to a failure to modulate the intended target. Future research may need to focus on more specific patient populations or earlier stages of the disease to determine if the pro-cognitive effects observed in preclinical models can be translated to clinical benefit.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Trial of E2027 in DLB Fails - Lewy Body Dementia Association [lbda.org]

- 4. 15th Conference Clinical Trials Alzheimer’s Disease, November 29- December 2, 2022, San Francisco, CA, USA: Symposia - Oral Communications - Late Breaking Abstracts (Clinical Trial Alzheimer’s Disease) - PMC [pmc.ncbi.nlm.nih.gov]

Irsenontrine Maleate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Irsenontrine Maleate (formerly known as E2027 Maleate) is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2] PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes, particularly in the central nervous system. By inhibiting PDE9, this compound elevates intracellular cGMP levels, which has been shown to enhance synaptic plasticity and improve cognitive function. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is the maleate salt of the active pharmaceutical ingredient Irsenontrine. Its chemical structure is characterized by a pyrazolo[4,3-c]quinoline core.

Table 1: Chemical Identifiers of Irsenontrine and this compound

| Identifier | Irsenontrine | This compound |

| IUPAC Name | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-((3S)-tetrahydrofuran-3-yl)-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one | 7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-[(3S)-tetrahydrofuran-3-yl]-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one; (Z)-but-2-enedioic acid |

| Molecular Formula | C₂₂H₂₂N₄O₃ | C₂₆H₂₆N₄O₇ |

| Molecular Weight | 390.44 g/mol | 506.51 g/mol |

| CAS Number | 1429509-82-9 | 1630083-70-3 |

| SMILES | Cc1cnc(c(C)c1-c2ccc3c(c2)[nH]c(=O)c4cnn([C@@]5([H])CCOC5)c34)OC | Cc1cnc(c(C)c1-c2ccc3c(c2)[nH]c(=O)c4cnn([C@@]5([H])CCOC5)c34)OC.C(=C/C(=O)O)/C(=O)O |

| InChI | InChI=1S/C22H22N4O3/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27)/t15-/m0/s1 | InChI=1S/C22H22N4O3.C4H4O4/c1-12-9-23-22(28-3)13(2)19(12)14-4-5-16-18(8-14)25-21(27)17-10-24-26(20(16)17)15-6-7-29-11-15;5-3(6)1-2-4(7)8/h4-5,8-10,15H,6-7,11H2,1-3H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 |

| InChIKey | AFKSGMDXSLTKSU-DASCVMRKSA-N | Not Available |

Table 2: Physicochemical Properties of Irsenontrine and this compound

| Property | Value |

| pKa | Data not publicly available |

| Melting Point | Data not publicly available |

| Solubility (Irsenontrine) | DMSO: 12.5 mg/mL (32.02 mM) with warming to 60°C |

| Solubility (this compound) | In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the solubility is ≥ 1.25 mg/mL (3.20 mM) as a suspension. In a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline), the solubility is ≥ 1.25 mg/mL (3.20 mM) as a clear solution. |

Synthesis

While the specific, industrial-scale synthesis of this compound is proprietary, the core structure, a pyrazolo[4,3-c]quinoline, can be synthesized through various laboratory methods. One general approach involves the reaction of a substituted 4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine with a substituted aniline.[3][4] Another reported method involves the acid-promoted reaction of pyrazole-arylamines with β-keto esters.[1] An electrochemical synthesis approach has also been described for generating pyrazolo[4,3-c]quinoline derivatives from 7-chloro-4-hydrazinoquinolines and aromatic aldehydes.[5]

General synthetic scheme for the pyrazolo[4,3-c]quinoline core.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of PDE9, an enzyme that degrades cGMP.[2] The inhibition of PDE9 leads to an accumulation of intracellular cGMP. In the central nervous system, elevated cGMP levels activate protein kinase G (PKG). PKG, in turn, phosphorylates the AMPA receptor subunit GluA1 at Serine 845.[5][6][7][8] This phosphorylation event is crucial for enhancing synaptic plasticity, which is a fundamental mechanism for learning and memory. The upstream synthesis of cGMP is primarily regulated by the nitric oxide (NO) signaling pathway, where NO activates soluble guanylate cyclase (sGC) to produce cGMP from GTP.

Signaling pathway of this compound.

Experimental Protocols

In Vitro PDE9 Inhibition Assay

This protocol is adapted from commercially available PDE9A assay kits and can be used to determine the inhibitory activity of this compound.[9][10]

Materials:

-

Recombinant human PDE9A2 enzyme

-

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

-

PDE assay buffer (e.g., Tris-HCl buffer, pH 7.2)

-

This compound stock solution (in DMSO)

-

Binding agent (for fluorescence polarization assays)

-

96-well black microtiter plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in PDE assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the recombinant PDE9A2 enzyme to each well and pre-incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the fluorescently labeled cGMP substrate.

-

Incubate the plate for 30-60 minutes at 25°C.

-

Terminate the reaction by adding the binding agent (for fluorescence polarization assays) or a stop solution.

-

Read the fluorescence polarization or fluorescence intensity on a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ value for this compound.

Western Blot for Phospho-GluA1 (Ser845) in Cultured Neurons

This protocol describes the detection of GluA1 phosphorylation at Serine 845 in cultured neurons following treatment with this compound.[8][11][12]

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

This compound

-

Lysis buffer (containing phosphatase and protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-GluA1 (Ser845) and mouse anti-total GluA1

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture primary neurons to the desired density.

-

Treat the neurons with various concentrations of this compound or vehicle for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-GluA1 (Ser845) antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total GluA1 antibody to normalize the data.

Experimental workflow for Western Blot analysis.

Pharmacokinetics and Clinical Development

This compound is orally bioavailable.[1] In a phase 1 clinical trial, the elimination half-life of Irsenontrine was found to be approximately 30 hours in humans.[13] The administration of Irsenontrine led to a significant, dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF), confirming target engagement in the central nervous system.[13] this compound is currently in clinical development for the treatment of dementia with Lewy bodies.[14]

Conclusion

This compound is a promising therapeutic agent for neurological disorders characterized by cognitive impairment. Its mechanism of action, involving the selective inhibition of PDE9 and subsequent enhancement of cGMP-mediated signaling, is well-supported by preclinical and clinical data. The experimental protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working with this compound. Further research will continue to elucidate the full therapeutic potential of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Phospho-AMPA Receptor 1 (GluA1) (Ser845) (D10G5) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 8. Phosphorylation of the AMPA receptor subunit GluA1 regulates clathrin-mediated receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. PDE9A Assay Kit - Creative BioMart [creativebiomart.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Irsenontrine - Eisai Inc - AdisInsight [adisinsight.springer.com]

Irsenontrine Maleate and its Impact on Synaptic Plasticity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irsenontrine Maleate (also known as E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). Developed by Eisai Inc., this compound is under investigation for its potential therapeutic effects in neurodegenerative disorders characterized by cognitive impairment, such as dementia with Lewy bodies.[1][2] The primary mechanism of action of Irsenontrine revolves around the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a critical role in synaptic plasticity and memory formation.[3][4] This technical guide provides a comprehensive overview of the preclinical and clinical data available on this compound, with a focus on its effects on synaptic plasticity.

Mechanism of Action

This compound selectively inhibits PDE9, an enzyme that degrades cGMP.[3] By inhibiting PDE9, Irsenontrine leads to an elevation of intracellular cGMP levels in neurons.[3] This increase in cGMP is believed to enhance synaptic plasticity through the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1.[3] The phosphorylation of GluA1 is a key event in the trafficking and synaptic insertion of AMPA receptors, which strengthens synaptic transmission and is a fundamental mechanism underlying learning and memory.[3]

Signaling Pathway

Caption: Signaling pathway of this compound.

Preclinical Data

Preclinical studies in rodent models have demonstrated the potential of Irsenontrine to enhance cognitive function through its effects on synaptic plasticity.

Quantitative Data Summary

| Parameter | Result | Model System | Reference |

| PDE9 Selectivity | >1800-fold selective for PDE9 over other PDEs | In vitro enzyme assays | [3] |

| cGMP Levels | Significantly increased intracellular cGMP | Rat cortical primary neurons | [3] |

| GluA1 Phosphorylation | Induced following cGMP elevation | Rat cortical primary neurons | [3] |

| Hippocampal cGMP | Significantly upregulated | Naïve rats (oral administration) | [3] |

| Cerebrospinal Fluid (CSF) cGMP | Significantly upregulated | Naïve rats (oral administration) | [3] |

| Learning and Memory | Significantly improved | Novel Object Recognition test in naïve rats | [3] |

| Cognitive Impairment Model | Attenuated l-NAME-induced downregulation of cGMP and memory impairment | l-NAME treated rats | [3] |

| Cholinergic Function | Increased extracellular acetylcholine (ACh) levels | Human iPSC-derived cholinergic neurons | [4] |

| Combination Therapy | Synergistically elevated extracellular ACh with donepezil | Human iPSC-derived cholinergic neurons | [4] |

| In Vivo Combination Therapy | Significantly improved novel object discrimination index with donepezil | Rat models of natural forgetting and scopolamine-induced memory impairment | [4] |

Experimental Protocols

Note: The following protocols are summarized based on available information from published abstracts. Detailed, step-by-step protocols would require access to the full-text articles.

In Vitro cGMP and GluA1 Phosphorylation Assay

-

Cell Culture: Primary cortical neurons were prepared from rat embryos and cultured.

-

Treatment: Neurons were treated with this compound at various concentrations.

-

Lysis and Western Blotting: After treatment, cells were lysed, and protein concentrations were determined. Protein lysates were separated by SDS-PAGE and transferred to membranes. Membranes were probed with primary antibodies against phosphorylated GluA1 and total GluA1, followed by secondary antibodies.

-

cGMP Measurement: Intracellular cGMP levels were measured using a commercially available immunoassay kit.

-

Data Analysis: Densitometry was used to quantify protein bands, and the ratio of phosphorylated to total GluA1 was calculated. cGMP concentrations were determined from a standard curve. Statistical analysis was performed to compare treated and control groups.

In Vivo Novel Object Recognition Test

-

Animals: Male rats were used for the study.

-

Drug Administration: this compound or vehicle was administered orally.

-

Habituation: Rats were habituated to the testing arena in the absence of objects.

-

Training (Familiarization) Phase: Two identical objects were placed in the arena, and rats were allowed to explore for a set period.

-

Testing (Choice) Phase: After a retention interval, one of the familiar objects was replaced with a novel object. Rats were returned to the arena, and the time spent exploring each object was recorded.

-

Data Analysis: A discrimination index, calculated as the proportion of time spent exploring the novel object relative to the total exploration time, was used to assess memory. Statistical tests were used to compare the performance of the Irsenontrine-treated group with the vehicle-treated group.

Experimental Workflow

Caption: General workflow for preclinical evaluation of Irsenontrine.

Clinical Development

This compound has progressed to clinical trials in human subjects to evaluate its safety, tolerability, and efficacy.

Phase 1 Clinical Trial

A Phase 1 study in healthy volunteers established the safety and pharmacokinetic profile of Irsenontrine. The study also demonstrated target engagement by measuring cGMP levels in the cerebrospinal fluid (CSF).

Quantitative Data Summary

| Parameter | Result | Population | Reference |

| Dose Range | 5 to 1200 mg (single and multiple ascending doses) | Healthy subjects | [5] |

| Pharmacokinetics | Biphasic elimination with a half-life of ~30 hours | Healthy subjects | [5] |

| CSF cGMP Increase | Mean maximum increases ranging from 293% to 461% | Healthy subjects (50 to 400 mg single doses) | [5] |

| Target Engagement | ≥200% increase from baseline in CSF cGMP maintained with doses of ≥50 mg once daily | Healthy subjects | [5] |

Phase 2/3 Clinical Trial (NCT03467152)

A Phase 2/3, placebo-controlled, double-blind, randomized study was conducted to evaluate the efficacy, safety, and tolerability of Irsenontrine in participants with dementia with Lewy bodies.

Trial Design

| Parameter | Description |

| Condition | Dementia with Lewy Bodies |

| Intervention | Irsenontrine (50 mg once daily) vs. Placebo |

| Duration | 12 weeks |

| Primary Endpoints | Change from baseline in the Montreal Cognitive Assessment (MoCA) score and the Clinician's Interview Based Impression of Change Plus (CIBIC-Plus) Caregiver Input |

| Key Inclusion Criteria | Age 50-85, probable dementia with Lewy bodies, Mini-Mental State Examination (MMSE) score ≥14 and ≤26 |

Outcome The trial did not meet its primary objective of demonstrating a statistically significant improvement in the co-primary endpoints compared to placebo.

Conclusion

This compound is a selective PDE9 inhibitor that has demonstrated a clear mechanism of action involving the enhancement of the cGMP signaling pathway, leading to increased GluA1 phosphorylation, a key marker of synaptic plasticity. Preclinical studies have shown pro-cognitive effects in rodent models. While a Phase 2/3 clinical trial in dementia with Lewy bodies did not meet its primary endpoints, the compound was generally well-tolerated. Further research may explore the potential of Irsenontrine in other neurological conditions or in combination with other therapeutic agents. The data gathered to date provide a solid foundation for understanding the role of PDE9 inhibition in modulating synaptic plasticity and its potential as a therapeutic strategy for cognitive disorders.

References

- 1. E2027 (irsenontrine), a phosphodiesterase 9 inhibitor, enhances cholinergic function when combined with donepezil hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. E2027 Cardiac Safety Evaluation With Concentration-Response Modeling of ECG Data to Inform Dose Selection in Studies in Patients With Dementia With Lewy Bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of Irsenontrine Maleate in Neurodegeneration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Irsenontrine Maleate (formerly E2027) is a novel, potent, and highly selective inhibitor of phosphodiesterase 9 (PDE9). Preclinical research indicates its potential as a therapeutic agent for cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease and Dementia with Lewy Bodies. By elevating levels of cyclic guanosine monophosphate (cGMP) in the brain, this compound modulates synaptic plasticity and enhances memory function. This technical guide provides a comprehensive overview of the key preclinical findings, detailing the mechanism of action, efficacy in animal models, and available safety data. Methodologies for pivotal experiments are outlined to facilitate the replication and extension of these foundational studies.

Mechanism of Action: Enhancing cGMP Signaling

This compound exerts its therapeutic effects by selectively inhibiting the PDE9 enzyme, which is responsible for the degradation of cGMP. This inhibition leads to an accumulation of cGMP in neuronal cells, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways. A critical consequence of this enhanced cGMP signaling is the phosphorylation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunit GluA1 at the Serine-845 residue. This phosphorylation event is crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Preclinical Efficacy in Animal Models

Preclinical studies in rodent models have demonstrated the cognitive-enhancing effects of this compound. These studies have primarily utilized models of memory impairment to assess the compound's ability to restore normal cognitive function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies. It is important to note that detailed data from the primary preclinical studies are not fully available in the public domain; the information presented here is compiled from published abstracts and summaries.

Table 1: In Vivo Efficacy in a Rat Model of Memory Impairment

| Animal Model | Treatment Group | Dose (mg/kg, oral) | Key Finding |

| l-NAME-induced memory impairment in rats | This compound | 10 | Attenuated cognitive deficits in the Novel Object Recognition test. |

Table 2: Biomarker Modulation in Naïve Rats

| Animal Model | Treatment Group | Dose (mg/kg, oral) | Biomarker | Change from Baseline |

| Naïve Rats | This compound | 10 | Hippocampal cGMP | Significantly upregulated. |

| Naïve Rats | This compound | 10 | Cerebrospinal Fluid (CSF) cGMP | Significantly upregulated. |

Table 3: In Vitro Activity

| System | Treatment | Effect |

| Rat cortical primary neurons | This compound | Significantly increased intracellular cGMP levels and induced phosphorylation of GluA1. |

Experimental Workflow for Behavioral Testing

Caption: Workflow for the Novel Object Recognition test.

Detailed Experimental Protocols

The following are representative, detailed protocols for the key types of experiments conducted in the preclinical evaluation of this compound. The specific parameters for the Irsenontrine studies may have varied, and these protocols are intended as a guide for researchers.

Novel Object Recognition (NOR) Test in Rats

Objective: To assess recognition memory.

Apparatus:

-

An open-field arena (e.g., 50 cm x 50 cm x 40 cm), made of a non-porous material for easy cleaning.

-

A set of identical objects for the training phase and a set of novel objects for the test phase. Objects should be of similar size and material but differ in shape and appearance.

Procedure:

-

Habituation:

-

Individually place each rat in the empty arena for 10 minutes per day for 2-3 consecutive days to acclimate them to the environment.

-

-

Training (Familiarization) Phase:

-

Place two identical objects in opposite corners of the arena.

-

Place a rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

-

Record the time the rat spends actively exploring each object (sniffing, touching with nose or paws).

-

-

Drug Administration:

-

Immediately after the training phase, administer this compound or vehicle orally at the desired dose.

-

-

Retention Interval:

-

Return the rat to its home cage for a specific retention interval (e.g., 1 hour, 24 hours).

-

-

Test Phase:

-

Replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and record the exploration time for both the familiar and the novel object for a set period (e.g., 5 minutes).

-

-

Data Analysis:

-

Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

-

A higher DI indicates better recognition memory.

-

Measurement of cGMP Levels in Rat Brain Tissue

Objective: To quantify the effect of this compound on cGMP levels in specific brain regions.

Materials:

-

Enzyme-linked immunosorbent assay (ELISA) kit for cGMP.

-

Homogenization buffer (e.g., 0.1 M HCl).

-

Protein assay kit.

Procedure:

-

Tissue Collection:

-

Administer this compound or vehicle to rats at the desired dose and time course.

-

At the designated time point, euthanize the animals and rapidly dissect the brain regions of interest (e.g., hippocampus, cortex).

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

-

-

Sample Preparation:

-

Homogenize the frozen tissue in homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant for cGMP measurement.

-

-

cGMP Measurement:

-

Follow the instructions of the commercial cGMP ELISA kit. This typically involves adding the samples and standards to a microplate pre-coated with a cGMP antibody, followed by the addition of a horseradish peroxidase (HRP)-conjugated cGMP and a substrate solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Calculate the cGMP concentration in each sample based on the standard curve.

-

Normalize the cGMP concentration to the total protein concentration of the sample.

-

Compare the cGMP levels between the Irsenontrine-treated and vehicle-treated groups.

-

Western Blot for Phospho-GluA1 (Ser845)

Objective: To determine the effect of this compound on the phosphorylation of the GluA1 subunit of the AMPA receptor.

Materials:

-

Primary antibodies: rabbit anti-phospho-GluA1 (Ser845) and mouse anti-total-GluA1.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Lysis buffer, electrophoresis equipment, and western blotting apparatus.

Procedure:

-

Protein Extraction:

-

Collect and homogenize brain tissue as described for cGMP measurement.

-

Lyse the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

Electrophoresis and Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-GluA1 (Ser845) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing:

-

Strip the membrane of the bound antibodies.

-

Re-probe the membrane with the primary antibody against total GluA1 to normalize for protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-GluA1 to total GluA1 for each sample.

-

Compare the phosphorylation levels between the Irsenontrine-treated and vehicle-treated groups.

-

Safety and Toxicology

Detailed preclinical safety and toxicology data for this compound are not extensively available in the public domain. As with all investigational new drugs, a comprehensive battery of safety pharmacology and toxicology studies would have been conducted to support clinical development. These typically include assessments of cardiovascular, respiratory, and central nervous system effects, as well as single-dose and repeat-dose toxicity studies in at least two species (one rodent, one non-rodent). Genotoxicity, carcinogenicity, and reproductive toxicology studies are also standard components of a full preclinical safety package.

Conclusion and Future Directions

The preclinical data for this compound strongly support its mechanism of action as a PDE9 inhibitor that enhances cGMP signaling, leading to improved synaptic plasticity and cognitive function in animal models of neurodegeneration. The compound has demonstrated target engagement and pro-cognitive effects at behaviorally relevant doses. While the publicly available preclinical dataset is not exhaustive, the findings have provided a solid foundation for the clinical investigation of this compound in patients with neurodegenerative diseases. Future preclinical research could further explore the therapeutic potential of this compound in a wider range of neurodegenerative models, investigate its effects on other pathological hallmarks of these diseases, and elucidate the long-term consequences of sustained PDE9 inhibition.

Methodological & Application

Application Notes and Protocols for Irsenontrine Maleate in In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available preclinical data on Irsenontrine Maleate (also known as E2027), a selective phosphodiesterase 9 (PDE9) inhibitor. The information is intended to guide researchers in designing in vivo rodent studies to explore its therapeutic potential, particularly in the context of cognitive disorders.

Introduction

This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE9, Irsenontrine increases intracellular levels of cGMP, a key second messenger involved in synaptic plasticity and neuronal function.[1] Preclinical studies have demonstrated its potential to enhance cognitive function in rodent models of memory impairment.[1]

Mechanism of Action and Signaling Pathway

Irsenontrine's mechanism of action centers on the potentiation of the nitric oxide (NO)-cGMP signaling pathway. In neuronal cells, NO stimulates soluble guanylate cyclase (sGC) to produce cGMP. PDE9 rapidly hydrolyzes cGMP, thus terminating its signal. By inhibiting PDE9, Irsenontrine leads to a sustained elevation of cGMP levels. This, in turn, is believed to activate cGMP-dependent protein kinases (PKG), leading to the phosphorylation of downstream targets such as the AMPA receptor subunit GluA1, which plays a crucial role in synaptic plasticity and memory formation.[1]

Caption: Mechanism of action of this compound.

In Vivo Rodent Dosage Information

Publicly available data on this compound dosage in rodent studies is limited. The following table summarizes the currently known information. Researchers should perform dose-response studies to determine the optimal dosage for their specific animal model and experimental paradigm.

| Species | Administration Route | Dosage | Study Context | Outcome | Reference |

| Rat | Oral (gavage) | 10 mg/kg | Pharmacodynamic study | Elevated cGMP levels in hippocampus and cerebrospinal fluid (CSF) | [2] |

| Rat | Oral (gavage) | "Sub-efficacious doses" | Co-administered with donepezil in memory impairment models | Synergistic improvement in novel object discrimination | [3] |

Note: Specific dosages for mice and for other administration routes (e.g., intraperitoneal, intravenous) are not yet publicly available. The term "sub-efficacious doses" suggests that lower doses may be effective when used in combination therapies.

Experimental Protocols

The following are generalized protocols for key behavioral assays used to evaluate the efficacy of this compound in rodent models of cognitive impairment. These should be adapted and optimized for specific research questions.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to assess learning and memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Workflow:

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Protocol:

-

Habituation:

-

Individually place each rat in an open-field arena (e.g., 50 x 50 x 50 cm) for 5-10 minutes in the absence of any objects. This allows the animal to acclimate to the new environment.

-

-

Training (Familiarization) Phase (T1):

-

Place two identical objects in the arena.

-

Allow the rat to freely explore the objects for a set period (e.g., 5 minutes).

-

Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.

-

-

Retention Interval:

-

Return the rat to its home cage for a defined period. This can range from a short-term memory test (e.g., 1 hour) to a long-term memory test (e.g., 24 hours).

-

-

Test Phase (T2):

-

Replace one of the familiar objects with a novel object.

-

Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).

-

Record the time spent exploring the familiar and the novel object.

-

-

Data Analysis:

-

Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

-

A higher DI indicates better recognition memory.

-

Scopolamine-Induced Memory Impairment Model

This model is used to induce a transient cognitive deficit through the blockade of muscarinic acetylcholine receptors, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.

Workflow:

Caption: Experimental workflow for the scopolamine-induced memory impairment model.

Protocol:

-

Drug Administration:

-

Administer this compound or vehicle to the rats via the desired route (e.g., oral gavage). The pre-treatment time should be determined based on the pharmacokinetic profile of the compound.

-

-

Induction of Amnesia:

-

After the appropriate pre-treatment interval, administer scopolamine (e.g., 0.5-1 mg/kg, intraperitoneally) to induce memory impairment.

-

-

Behavioral Testing:

-

Approximately 30 minutes after scopolamine injection, subject the animals to a cognitive task, such as the Novel Object Recognition test or the Morris Water Maze, to assess learning and memory.

-

-

Data Analysis:

-

Compare the performance of the Irsenontrine-treated group with the vehicle-treated and scopolamine-only groups. A significant improvement in the performance of the Irsenontrine group would indicate a reversal of the scopolamine-induced cognitive deficit.

-

Summary and Future Directions

This compound has shown promise in preclinical rodent models as a cognitive enhancer through its unique mechanism of PDE9 inhibition. The available data suggests that an oral dose of 10 mg/kg in rats is effective in modulating the target pathway. However, further studies are required to establish a comprehensive in vivo profile, including optimal dosages for different species and administration routes, as well as a more detailed characterization of its efficacy in a wider range of cognitive and disease models. Researchers are encouraged to conduct thorough dose-finding and pharmacokinetic studies to advance the understanding and potential therapeutic application of this compound.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Amelioration of Cognitive Deficit by Embelin in a Scopolamine-Induced Alzheimer’s Disease-Like Condition in a Rat Model [frontiersin.org]

Protocol for the Solubilization of Irsenontrine Maleate for In Vitro Cell Culture Experiments

Introduction

Irsenontrine maleate is a potent and selective inhibitor of phosphodiesterase 9 (PDE9).[1][2][3] PDE9 is a key enzyme that degrades cyclic guanosine monophosphate (cGMP), a crucial second messenger in various cellular signaling pathways.[1] By inhibiting PDE9, this compound leads to an increase in intracellular cGMP levels, which in turn modulates downstream signaling cascades, such as the phosphorylation of the AMPA receptor subunit GluA1.[1] This activity makes this compound a valuable tool for researchers investigating neurological diseases and synaptic plasticity.[1][3] This document provides a detailed protocol for the proper dissolution of this compound for use in cell culture applications.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Phosphate-buffered saline (PBS), sterile

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Water bath or heat block

Quantitative Data Summary

For ease of use, the following table summarizes the key quantitative data for the preparation of this compound solutions.

| Parameter | Value | Source |

| Molecular Weight | 390.44 g/mol | [4] |

| Solubility in DMSO | 12.5 mg/mL (32.02 mM) with warming to 60°C | [4] |

| Recommended Stock Solution Concentration | 10 mM in DMSO | Inferred |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [5] |

| Final DMSO Concentration in Culture | < 0.1% (v/v) | Standard Practice |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to maintain the sterility of the stock solution.

-

Weighing the Compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.90 mg of the compound.

-

Dissolution in DMSO:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of cell culture grade DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.90 mg).

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

If the compound does not fully dissolve, warm the solution in a 60°C water bath or heat block for 5-10 minutes, with intermittent vortexing, until the solution is clear.[4]

-

-

Sterilization (Optional): If necessary, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

-

Experimental Protocol: Preparation of Working Solution for Cell Culture

This protocol describes the dilution of the stock solution to the final working concentration in cell culture medium.

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: It is recommended to perform a serial dilution of the stock solution in sterile PBS or directly in the complete cell culture medium to achieve the desired final concentration. This helps to ensure accurate and homogenous mixing.

-

Final Dilution in Culture Medium:

-

Add the appropriate volume of the diluted this compound solution to the cell culture medium.

-

Crucially, ensure that the final concentration of DMSO in the cell culture medium is kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

-

For example, to achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This results in a final DMSO concentration of 0.1%.

-

-

Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells. This is essential to distinguish the effects of the compound from any potential effects of the solvent.

-

Treatment of Cells: Gently mix the medium containing the working concentration of this compound and add it to your cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its preparation.

Caption: Signaling pathway of this compound.

References

- 1. A novel selective phosphodiesterase 9 inhibitor, irsenontrine (E2027), enhances GluA1 phosphorylation in neurons and improves learning and memory via cyclic GMP elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Irsenontrine - Eisai Inc - AdisInsight [adisinsight.springer.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for the Administration of Irsenontrine Maleate in Preclinical Animal Models

Disclaimer: As of late 2025, "Irsenontrine Maleate" is not a recognized compound in publicly available scientific literature. The following application notes, protocols, and data are provided as a generalized, illustrative example for the administration of a novel small molecule kinase inhibitor in animal models, based on standard preclinical research practices.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical "Kinase X" (K-X) signaling pathway. Dysregulation of the K-X pathway is implicated in the proliferation and survival of various cancer cell lines. These application notes provide detailed protocols for the in vivo administration of this compound in common rodent models to evaluate its pharmacokinetic profile and anti-tumor efficacy.

Mechanism of Action: The K-X Signaling Pathway

This compound selectively binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of downstream effectors. This action inhibits the pro-proliferative and anti-apoptotic signals that contribute to tumor growth.

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize hypothetical pharmacokinetic and efficacy data for this compound in various animal models.